Biological Activity of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione Derivatives
Biological Activity of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological profile of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . This document is structured for researchers in medicinal chemistry and pharmacology, synthesizing data from structure-activity relationship (SAR) studies of 5-arylhydantoins.
Technical Monograph & Experimental Guide
Executive Summary & Chemical Profile
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (also referred to as 5-(3-Bromo-4-methoxyphenyl)hydantoin ) represents a specific optimization of the privileged 5-arylhydantoin scaffold. While the parent compound, phenytoin (5,5-diphenylhydantoin), is a non-sedative anticonvulsant, mono-aryl derivatives substituted at the 5-position are investigated to modulate lipophilicity (LogP), metabolic stability, and receptor affinity.
The inclusion of the 3-bromo-4-methoxy moiety is a strategic medicinal chemistry modification:
-
3-Bromo (Meta-halogen): Increases lipophilicity and metabolic resistance, often enhancing potency against voltage-gated sodium channels (VGSCs) compared to unsubstituted analogs.
-
4-Methoxy (Para-alkoxy): Provides a hydrogen bond acceptor site and modifies the electronic density of the phenyl ring, potentially altering binding kinetics at the neuroreceptor site or aldose reductase active site.
Physicochemical Properties (Calculated)
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₀H₉BrN₂O₃ | Core stoichiometry |
| Molecular Weight | ~285.10 g/mol | Fragment-like, suitable for CNS penetration |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Optimal for Blood-Brain Barrier (BBB) crossing |
| TPSA | ~58 Ų | High oral bioavailability predicted (<140 Ų) |
| H-Bond Donors | 2 (Imide NHs) | Critical for receptor anchoring |
Mechanism of Action (MOA)
The biological activity of this derivative is primarily attributed to two pharmacological pathways: Neuromodulation (Anticonvulsant) and Enzyme Inhibition (Aldose Reductase/PTP1B).
Primary MOA: Voltage-Gated Sodium Channel Blockade
Like its congener phenytoin, 5-(3-Bromo-4-methoxyphenyl)hydantoin functions as a use-dependent blocker of voltage-gated sodium channels (Naᵥ1.1, Naᵥ1.2).
-
State-Dependent Binding: The compound preferentially binds to the inactivated state of the Na⁺ channel.
-
Stabilization: It stabilizes the inactivation gate, prolonging the refractory period of the neuron.
-
Result: This prevents high-frequency repetitive firing (seizure propagation) without blocking low-frequency normal action potentials.[1]
Secondary MOA: Aldose Reductase Inhibition
Hydantoin derivatives with lipophilic benzyl/phenyl substitutions are established inhibitors of Aldose Reductase (ALR2) .
-
Relevance: ALR2 converts glucose to sorbitol. Its inhibition is a therapeutic strategy for preventing diabetic complications (neuropathy, retinopathy).
-
Binding Mode: The hydantoin ring mimics the cyclic imide pharmacophore required to bind to the anion-binding pocket of ALR2, while the 3-bromo-4-methoxyphenyl group occupies the hydrophobic specificity pocket.
Figure 1: Dual mechanism of action pathways targeting neurological stability and metabolic regulation.
Chemical Synthesis Protocol
The most robust method for synthesizing 5-substituted hydantoins is the Bucherer-Bergs Reaction . This multicomponent reaction converts a carbonyl compound (aldehyde/ketone) into a hydantoin.[2]
Protocol: Bucherer-Bergs Synthesis
Objective: Synthesis of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione.
Reagents
-
Precursor: 3-Bromo-4-methoxybenzaldehyde (1.0 equiv)
-
Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 equiv)
-
Reagent B: Ammonium Carbonate ((NH₄)₂CO₃) (3.0 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve 3-Bromo-4-methoxybenzaldehyde (10 mmol) in 20 mL of Ethanol.
-
Addition: Add a solution of Ammonium Carbonate (30 mmol) in 20 mL of warm water.
-
Cyanide Addition: Caution: Perform in a fume hood. Add Potassium Cyanide (12 mmol) to the mixture.
-
Reaction: Heat the mixture to 55–60°C with stirring. Maintain this temperature for 4–6 hours . The solution may turn yellow/orange.
-
Completion: Monitor by TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1). The aldehyde spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture to half volume (remove ethanol) under reduced pressure.
-
Acidify carefully with 6N HCl to pH ~2. Caution: HCN gas may evolve; ensure proper ventilation.
-
The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water to obtain pure crystals.
Figure 2: Bucherer-Bergs synthetic pathway for the target hydantoin derivative.
Biological Evaluation Protocols
To validate the biological activity, the following standard assays are recommended.
In Vivo Anticonvulsant Assay (MES Test)
The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that prevent seizure spread (Na⁺ channel blockers).
-
Subject: Male albino mice (CF-1 strain, 18–25 g).
-
Administration: Intraperitoneal (i.p.) injection of the test compound suspended in 0.5% methylcellulose.
-
Dosing: Screen at 30, 100, and 300 mg/kg.
-
Procedure:
-
Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-injection.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
-
-
Validation: Compare efficacy against Phenytoin (ED₅₀ ~10 mg/kg).
In Vitro Cytotoxicity Assay (MTT)
Hydantoin derivatives often exhibit antiproliferative activity against specific cancer lines (e.g., MCF-7, HeLa).
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).
-
Method:
-
Seed cells in 96-well plates (5x10³ cells/well).
-
Incubate with the test compound (0.1 – 100 µM) for 48 hours.
-
Add MTT reagent; incubate for 4 hours.
-
Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
-
-
Metric: Calculate IC₅₀ (concentration inhibiting 50% cell growth).
Structure-Activity Relationship (SAR) Insights
The 3-bromo-4-methoxy substitution pattern is critical for the specific profile of this molecule:
-
Lipophilicity & BBB Penetration: The 3-bromo group significantly increases lipophilicity compared to the parent phenyl ring. This is crucial for CNS drugs to cross the Blood-Brain Barrier.
-
Metabolic Stability: The 4-methoxy group blocks the para-position, which is the primary site for hydroxylation by Cytochrome P450 enzymes (CYP2C9) in unsubstituted phenylhydantoins. This potentially extends the half-life (
) of the drug. -
Electronic Effects: The electron-withdrawing nature of the bromine (via induction) combined with the electron-donating methoxy group creates a unique electrostatic potential map, potentially enhancing binding affinity to the hydrophobic pocket of the Na⁺ channel.
References
-
Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. Link
-
Anticonvulsant SAR: Brouillette, W. J., et al. (1994). Anticonvulsant activities of phenyl-substituted hydantoins. Journal of Medicinal Chemistry. Link
-
Aldose Reductase Inhibition: Maccari, R., et al. (2005). 5-Arylidene-2,4-thiazolidinediones as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Hydantoin Pharmacology: Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link
-
Synthesis of 3-Bromo-4-methoxybenzaldehyde: Sigma-Aldrich Product Specification. Link
